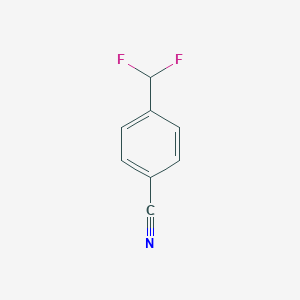

4-(二氟甲基)苯甲腈

描述

4-(Difluoromethyl)benzonitrile is a chemical compound that is structurally related to various benzonitriles, which are aromatic nitriles with a cyano group attached to a benzene ring. While the provided papers do not directly discuss 4-(Difluoromethyl)benzonitrile, they do provide insights into similar compounds that can help infer its properties and potential applications. For instance, 4-(Trifluoromethyl)benzonitrile has been studied for its application in lithium-ion batteries , and 4-(Dimethylamino)benzonitrile has been investigated for its dual fluorescence properties . These studies suggest that the difluoromethyl group could also impart unique electronic properties to the benzonitrile core.

Synthesis Analysis

The synthesis of related compounds, such as 4-Amino-2-(trifluoromethyl)benzonitrile, involves multiple steps including bromination, Grignard reaction, cyanidation, and amination . This suggests that a similar approach could be taken for the synthesis of 4-(Difluoromethyl)benzonitrile, with appropriate modifications to introduce the difluoromethyl group.

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile has been characterized by the formation of a dense two-dimensional network through hydrogen bonding . Although the difluoromethyl group is slightly different, it is reasonable to expect that 4-(Difluoromethyl)benzonitrile would also exhibit a deformed aromatic ring due to the presence of electronegative substituents.

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted vinyl benzenes in [3+2] cycloaddition reactions has been explored, showing that the presence of the CF3 group can reduce the activation energy and increase the yield of the reaction . This indicates that the difluoromethyl group in 4-(Difluoromethyl)benzonitrile may also influence its reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitriles can be significantly affected by their substituents. For example, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers exhibit tunable properties such as water uptake and proton conductivity . Similarly, the introduction of a difluoromethyl group to the benzonitrile core is likely to impact the compound's solubility, boiling point, and other physical properties.

科学研究应用

在高压锂离子电池中的应用

4-(三氟甲基)-苯甲腈 (4-TB) 已被探索为高压锂离子电池的新型电解质添加剂。具体而言,它已被用于 LiNi 0.5 Mn 1.5 O 4 正极,在循环稳定性方面显示出显着改善。添加 0.5 wt.% 4-TB 后,在 300 次循环后保持 91% 的容量,而基础电解质为 75%。这种改进归因于 4-TB 形成低阻抗保护膜,该保护膜防止电解质氧化分解并抑制正极中的锰溶解 Huang et al., 2014.

在双重荧光和分子内电荷转移中的作用

4-(二甲基氨基)苯甲腈 (DMABN) 是一种类似的化合物,作为双重荧光研究的原型,由于分子内电荷转移 (ICT) 状态而表现出异常发射。使用耦合簇单双方法 CC2 进行的调查揭示了这些化合物的激发态结构和动力学,为理解电荷转移过程做出了重大贡献 Köhn & Hättig, 2004.

了解腐蚀抑制

苯甲腈衍生物已被研究为酸性环境中低碳钢的腐蚀抑制剂。发现包括 4-(异戊氨基)-3-硝基苯甲腈在内的两种衍生物是优异的腐蚀抑制剂,这已通过重量分析和电化学阻抗谱等各种方法得到证实。它们的有效性归因于它们在低碳钢表面的吸附,这进一步使用密度泛函理论 (DFT) 和分子动力学 (MD) 模拟进行了阐明 Chaouiki et al., 2018.

光致化合物中的电荷转移动力学

4-(二甲基氨基)苯甲腈 (DMABN) 等化合物一直是光致电荷转移过程研究的重点。使用瞬态吸收光谱和飞秒受激拉曼光谱等技术,研究人员深入了解了此类化合物中的超快分子内电荷转移过程,加深了我们对这些光敏材料中电子态和振动模式动力学的理解 Rhinehart, Challa, & McCamant, 2012.

苯甲腈的合成

苯甲腈的合成也进行了研究,苯甲腈普遍存在于天然产物、药物和农用化学品中。已经开发出组装苯甲腈骨架的新协议和催化方法,展示了合成化学在创建复杂有机化合物中的持续发展 Jia & Wang, 2016.

安全和危害

属性

IUPAC Name |

4-(difluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOIWMARNIAWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)

![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)